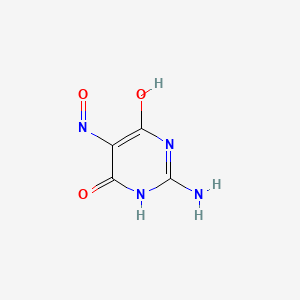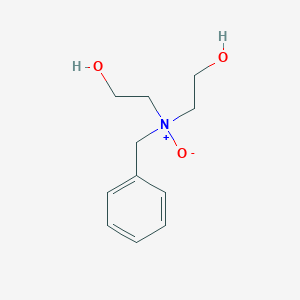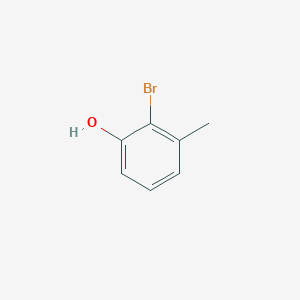
2-Amino-5-chloro-n,n-dimethylbenzamide
Descripción general
Descripción
2-Amino-5-chloro-n,n-dimethylbenzamide, also known as ACDM, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 180-182°C and a boiling point of 230-232°C. ACDM is a derivative of benzamide, a chemical compound that is widely used in organic chemistry. ACDM is primarily used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : 2-Amino-5-chloro-N,N-dimethylbenzamide has been synthesized through various methods, demonstrating the versatility of its production. For instance, Zhang Zho (2014) described a synthesis process starting from 7-methylisatin, achieving a 62% yield with 99.6% purity through chlorination, oxidation, and ammonolysis steps (Zhang Zho, 2014). Similarly, Zheng Jian-hong (2012) detailed a synthesis involving 2-amino-3-methylbenzoic acid, leading to the preparation of chloranthraniliprole (Zheng Jian-hong, 2012).
Improvement in Synthesis Approaches : Lin Xue (2013) reported improvement approaches for synthesizing 2-amino-5-cyano-N,N-dimethylbenzamide, showcasing advancements in the synthesis process and enhancing yield and efficiency (Lin Xue, 2013).
Chemical Characterization : The chemical properties and potential applications of variants of this compound have been explored. For example, D. Yung et al. (1972) synthesized and characterized potential antiarrhythmic agents related to this compound, highlighting its relevance in medical chemistry (D. Yung, E. Lo, M. Vohra, 1972).
Applications in Drug Development
Antiemetic and Parasympathomimetic Activity : R. Sawale et al. (2016) studied the molar refraction and polarizability of a drug containing a structure similar to this compound, emphasizing its significance in the development of drugs with antiemetic and parasympathomimetic activity (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).
Cytotoxicity and Antitumor Potential : B. Palmer et al. (1995) researched the reductive chemistry of a drug structurally similar to this compound, revealing insights into its cytotoxicity and potential application in tumor-targeting therapies (B. Palmer, P. V. van Zijl, W. Denny, W. Wilson, 1995).
Mecanismo De Acción
Target of Action
It is known that this compound is an important intermediate in the synthesis of certain insecticides . Therefore, it can be inferred that its targets might be specific enzymes or receptors in insects that are crucial for their survival.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chloro-n,n-dimethylbenzamide . For instance, factors such as temperature, pH, and presence of other chemicals can affect its stability and activity. It is also important to note that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature for optimal stability .
Análisis Bioquímico
Biochemical Properties
2-Amino-5-chloro-n,n-dimethylbenzamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with heat shock protein 90 (HSP90), where this compound acts as an inhibitor . This interaction is crucial as HSP90 is involved in the folding and stabilization of many proteins, and its inhibition can lead to the disruption of various cellular processes.
Cellular Effects
This compound has been observed to induce necrotic cell death in mammalian cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been identified as an inhibitor of necroptosis and ferroptosis, which are forms of programmed cell death . These effects highlight the compound’s potential in modulating cell survival and death pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As mentioned earlier, it inhibits HSP90, which leads to the destabilization of client proteins and subsequent cell death . Additionally, it inhibits the activity of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides and triggering ferroptosis . These interactions underline the compound’s ability to modulate enzyme activity and influence cellular outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. For example, its inhibition of GPX4 affects the metabolic flux of lipid peroxides, leading to changes in metabolite levels . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Propiedades
IUPAC Name |
2-amino-5-chloro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTKTZUWGKFUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298016 | |
| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56042-83-2 | |
| Record name | NSC120273 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-5-chloro-n,n-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















